molecular formula C3H7N3O2 B563290 Guanidinoacetic-13C2 Acid CAS No. 634616-40-3

Guanidinoacetic-13C2 Acid

Cat. No. B563290
CAS RN: 634616-40-3
M. Wt: 119.093
InChI Key: BPMFZUMJYQTVII-ZDOIIHCHSA-N
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Description

Guanidinoacetic-13C2 Acid (GAA-13C2) is a naturally occurring amino acid found in the body and is involved in numerous biochemical processes . It is a derivative of arginine and acts as a substrate for enzymes . GAA-13C2 is an important marker for renal failure, in kidney transplantation, and for the renal metabolic activity .


Synthesis Analysis

Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution . Glycine can also be converted to glycocyamine with S-methylisothiourea or with O-alkylisoureas as a guanylation agent . A high level of intracellular GAA was associated with PDAC liver metastasis. GAA could promote the migration, EMT, and liver metastasis of pancreatic cancer cells in vitro and in vivo .


Molecular Structure Analysis

The molecular formula of Guanidinoacetic-13C2 Acid is C13C2H7N3O2 . Its average mass is 119.092 Da and its monoisotopic mass is 119.060539 Da .


Chemical Reactions Analysis

Guanidinoacetic acid is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body . It is a safe nutritional supplement that can be used to promote muscle growth and development .


Physical And Chemical Properties Analysis

Guanidinoacetic-13C2 Acid has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 25.0±0.5 cm3 . The polarizability is 9.9±0.5 10-24 cm3 and the surface tension is 74.8±7.0 dyne/cm . The molar volume is 73.3±7.0 cm3 .

Safety and Hazards

Guanidinoacetic-13C2 Acid may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . The use of GAA in animal nutrition is not expected to pose a risk to the environment .

Mechanism of Action

Target of Action

Guanidinoacetic acid (GAA) is the biochemical precursor of creatine . It serves as a creatine mimetic and is a possible substrate for the creatine kinase (CK) enzyme system . It plays a crucial role in the energy metabolism of muscle and nerve tissue . GAA can also activate T1R2 and T1R3 subsets of taste receptors .

Mode of Action

GAA’s interaction with its targets leads to several changes. It enhances the production of phosphocreatine , a molecule involved in the transfer of high-energy phosphate groups in cells . Gaa utilization by ck seems to be a second-rate as compared to creatine, and compartment-dependent . It also stimulates hormonal release and neuromodulation , and alters the metabolic utilization of arginine .

Biochemical Pathways

GAA is synthesized from non-essential amino acids glycine and L-arginine , with this reaction catalyzed by the enzyme L-arginine–glycine amidinotransferase (AGAT) . After being transported to the liver, GAA is methylated to yield creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and requires transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, to form creatine and S-adenosylhomocysteine (SAH) .

Pharmacokinetics

GAA is suggested to be readily absorbed from the gastrointestinal tract and rapidly metabolized to creatine. A single-dose oral GAA exhibits dose-dependent pharmacokinetics in healthy men and women .

Result of Action

GAA supplementation has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It has beneficial effects on muscle creatine, energy compounds, and antioxidant status, leading to improvements in broiler body weight gain, feed conversion ratio, and breast meat yield . It also promotes muscle development and improves the health of animals .

Action Environment

The action, efficacy, and stability of GAA can be influenced by various environmental factors. Genetic selection, fast-growth rates, and environmental stressors have been identified to be the main factors related to this myopathy .

properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661994
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634616-40-3
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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